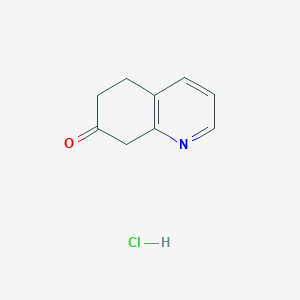

5,8-Dihydro-6H-quinolin-7-one hydrochloride

Übersicht

Beschreibung

5,8-Dihydro-6H-quinolin-7-one hydrochloride is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.64 g/mol . It is a white solid that is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 5,8-Dihydro-6H-quinolin-7-one hydrochloride can be achieved through several synthetic routes. One common method involves the acylation of 2-naphthylamine, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions typically require a suitable solvent and catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Analyse Chemischer Reaktionen

5,8-Dihydro-6H-quinolin-7-one hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

Substitution: It can undergo substitution reactions with various reagents to form different functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Activity

5,8-Dihydro-6H-quinolin-7-one hydrochloride is utilized as a precursor in the synthesis of various anticancer agents. It has been shown to inhibit the growth of cancer cells in vitro significantly. For instance, compounds derived from this hydrochloride have demonstrated cytotoxic effects against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines, with quantitative assays indicating a reduction in cell proliferation upon treatment .

Neuroprotective Effects

Research indicates that this compound may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro and in vivo studies have suggested that it can reduce neuronal cell death and improve cognitive functions, making it a candidate for further development as a neuroprotective agent .

Biochemical Applications

Synthesis of Fluorescent Probes

this compound is employed in developing fluorescent probes for imaging applications. These probes are functionalized to create fluorescent moieties that can be conjugated to biomolecules, allowing visualization of intracellular structures. The probes have been successfully used to image lipid droplets within cells, providing a non-toxic alternative to traditional dyes .

Catalyst Development

In organic chemistry, this compound serves as a building block for synthesizing catalysts that facilitate various organic transformations. Catalysts derived from this compound have shown high yields and selectivity in reactions such as aldol condensations and Michael additions .

Material Science

This compound is explored for its potential in developing functional materials with specific optical or electronic properties. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties .

Analytical Chemistry

This compound is utilized as a standard or reference material in chromatographic analyses to identify and quantify related substances. Its use has led to accurate quantification of analytes in complex mixtures, with low limits of detection achieved through careful calibration of chromatographic systems .

Veterinary Medicine

In veterinary medicine, this compound is being investigated for its potential as an antiparasitic agent. Studies have shown efficacy against various parasitic organisms, improving animal health and reducing infection spread .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5,8-Dihydro-6H-quinolin-7-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and research context .

Vergleich Mit ähnlichen Verbindungen

5,8-Dihydro-6H-quinolin-7-one hydrochloride can be compared with other similar compounds, such as:

7,8-Dihydro-6H-quinolin-5-one hydrochloride: Similar in structure but with different functional groups, leading to varied chemical properties and applications.

6,7-Dihydro-5H-quinolin-8-one: Used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity.

These comparisons highlight the unique properties and applications of this compound in scientific research.

Biologische Aktivität

5,8-Dihydro-6H-quinolin-7-one hydrochloride is a compound with significant biological activity, particularly in the fields of oncology and neuropharmacology. This article explores its various biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClN and features a quinoline structure, which consists of a fused benzene and pyridine ring. The hydrochloride form enhances its solubility in water, making it suitable for pharmaceutical applications.

Anticancer Activity

Mechanism of Action

Research indicates that this compound acts as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating various cellular processes associated with cancer cell proliferation and survival.

In Vitro Studies

Several studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes findings from key studies evaluating its anticancer properties:

These results indicate that this compound exhibits promising cytotoxicity against multiple cancer types.

Neuroprotective Effects

Potential Applications in Neurodegenerative Diseases

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest it can reduce neuronal cell death and improve cognitive functions in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Experimental Evidence

The following table outlines findings from studies assessing the neuroprotective effects of the compound:

| Study | Model Used | Treatment Duration | Results |

|---|---|---|---|

| Mouse model of Alzheimer’s | 4 weeks | Reduced amyloid plaque formation | |

| Rat model of Parkinson’s | 6 weeks | Improved motor function scores |

These findings support the hypothesis that this compound may offer therapeutic benefits in treating neurodegenerative conditions.

Antibacterial Activity

The compound also exhibits broad-spectrum antibacterial activity. Its unique structure allows it to interact with bacterial enzymes, inhibiting their function and leading to bacterial cell death.

In Vitro Antibacterial Studies

The following table summarizes the antibacterial efficacy of the compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Klebsiella pneumoniae | 35 |

These results indicate that the compound may be a valuable candidate for developing new antibacterial agents.

Eigenschaften

IUPAC Name |

6,8-dihydro-5H-quinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFILDWIPPAIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)N=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1965310-02-4 | |

| Record name | 7(6H)-Quinolinone, 5,8-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.